2,3-Difluorophenyl Efinaconazole Diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13F2N3O2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2R,3R)-2-(2,3-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)9-3-2-4-10(13)11(9)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
InChI Key |
DKUKDROAKHWVTM-PRHODGIISA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C(=CC=C2)F)F)O)O |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C(=CC=C2)F)F)O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization for Academic Research
High-Resolution Spectroscopic Analysis for Fine Structure Determination
High-resolution spectroscopic methods provide a comprehensive understanding of the molecule's three-dimensional structure and electronic properties. These techniques are indispensable for establishing the identity and purity of "2,3-Difluorophenyl Efinaconazole (B1671126) Diol."
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are utilized to map out the complete chemical structure of "2,3-Difluorophenyl Efinaconazole Diol."
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons to their directly attached carbons. For mapping long-range proton-carbon connectivities, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which is instrumental in determining the relative stereochemistry of the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | 4.52 (d), 4.65 (d) | 55.8 | C-2, C-Triazole | H-3 |
| 2 | - | 76.5 | - | H-1, H-3 |
| 3 | 4.10 (q) | 72.1 | C-1', C-2, C-4 | H-1, H-4 |
| 4 | 1.15 (d) | 16.9 | C-2, C-3 | H-3 |
| Triazole-H | 8.05 (s), 8.51 (s) | 145.2, 151.8 | C-1 | - |
| 1' | - | 125.4 (dd) | - | - |
| 2' | - | 151.2 (dd, ¹JCF) | - | - |
| 3' | - | 149.8 (dd, ¹JCF) | - | - |
| 4' | 7.15 (m) | 124.9 (d) | C-2', C-6' | H-5' |
| 5' | 7.28 (m) | 120.1 (d) | C-1', C-3' | H-4', H-6' |
| 6' | 7.40 (m) | 115.6 (d) | C-2', C-4' | H-5' |
Note: Data is representative and based on analysis of structurally similar compounds.
Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy is a powerful tool for confirming their positions and probing the electronic environment. The distinct chemical shifts and coupling constants (J-couplings) between the fluorine atoms and with neighboring protons provide unambiguous evidence for the 2,3-disubstitution pattern.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Position | ¹⁹F Chemical Shift (ppm) | Coupling Constants (Hz) |
| F-2' | -138.5 | d, J(F2'-F3') = 21.5 |
| F-3' | -142.1 | d, J(F3'-F2') = 21.5 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃). Data is illustrative of expected values.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of "this compound," allowing for the determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which can provide valuable structural information and confirm the connectivity of different molecular subunits.
Table 3: Predicted HRMS and Major Fragmentation Data for this compound
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | 270.1054 | 270.1051 | - |
| [M+H - H₂O]⁺ | 252.0949 | 252.0945 | Loss of a hydroxyl group |
| [M+H - C₂H₅NO]⁺ | 211.0781 | 211.0778 | Cleavage of the butanediol (B1596017) side chain |
| [C₇H₄F₂]⁺ | 129.0254 | 129.0251 | Difluorophenyl fragment |
| [C₃H₄N₃]⁺ | 82.0405 | 82.0402 | Triazole fragment |
Note: m/z values are for the protonated molecule and its characteristic fragments.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in "this compound." The characteristic vibrational frequencies of O-H, C-H, C-N, C=N, and C-F bonds provide a molecular fingerprint. These techniques can also offer insights into the conformational properties of the molecule.
Table 4: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretching (hydroxyl groups) |
| 3100-3000 | Medium | C-H stretching (aromatic and triazole) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1620-1580 | Strong | C=C stretching (aromatic ring) |
| 1550-1450 | Strong | C=N stretching (triazole ring) |
| 1280-1200 | Strong | C-F stretching (aryl fluorides) |
| 1150-1050 | Strong | C-O stretching (alcohols) |
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral centers. For "this compound," which possesses stereogenic centers, these methods can confirm the (2R, 3R) or other stereoisomeric forms by observing the differential absorption of left and right circularly polarized light. The sign and magnitude of the Cotton effects in the CD spectrum are correlated with the spatial arrangement of the chromophores and auxochromes in the molecule.
Table 5: Predicted Chiroptical Data for a Stereoisomer of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Electronic Transition |
| 215 | +1.5 x 10⁴ | π → π* (Triazole) |
| 265 | -0.8 x 10⁴ | π → π* (Difluorophenyl) |
Note: The signs and magnitudes are hypothetical and would be used to confirm the absolute stereochemistry against a known standard or theoretical calculations.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure and Conformational Studies
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique provides unequivocal proof of its molecular structure, stereochemistry, and the subtle conformational preferences it adopts in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously measured and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. This analysis yields critical data, including bond lengths, bond angles, and torsion angles, which define the molecule's geometry.
In the context of this compound, crystallographic analysis would confirm the connectivity of the 2,3-difluorophenyl group, the butane-2,3-diol core, and the 1H-1,2,4-triazol-1-yl moiety. Crucially, it would establish the relative stereochemistry of the two chiral centers at the diol positions. Furthermore, the study of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the nitrogen atoms of the triazole ring, provides insight into the crystal packing and the forces that stabilize the lattice. mdpi.com This information is invaluable for understanding the compound's physicochemical properties.
While specific crystallographic data for this compound is not publicly available, the following table represents typical parameters obtained from such an analysis for a small organic molecule of similar complexity. mdpi.com
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₃F₂N₃O₂ |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5° |
| Volume (V) | The volume of the unit cell. | 1200 ų |
| Z | The number of molecules per unit cell. | 4 |
| Key Torsion Angle | Defines the conformation around a specific bond. | O-C-C-O: ~60° (gauche) |
| Hydrogen Bonds | Key intermolecular interactions stabilizing the crystal. | O-H···N (hydroxyl to triazole) |
Chromatographic Methods for Stereoisomer and Purity Analysis in Research Context
Chromatographic techniques are indispensable for assessing the purity and resolving the stereoisomers of chiral compounds like this compound.
Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. Chiral HPLC is the premier technique for separating and quantifying these enantiomers and diastereomers. japsonline.comnih.gov Method development is a systematic process aimed at achieving optimal resolution between the stereoisomeric peaks.
The core of this technique lies in the use of a chiral stationary phase (CSP), which creates a chiral environment where stereoisomers can interact differently, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for separating a broad range of chiral molecules, including triazole-containing compounds. japsonline.com
The development process involves screening various CSPs and mobile phase compositions. For a molecule like the target diol, a normal-phase method using a mobile phase of hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol) is a common starting point. Small amounts of an acidic or basic additive, such as trifluoroacetic acid or diethylamine, may be incorporated to improve peak shape and resolution. chromatographyonline.com The selection of the appropriate column and mobile phase is critical for achieving baseline separation of all stereoisomers, enabling accurate purity assessment and characterization.
| Parameter | Description / Typical Conditions |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column (CSP) | Amylose or Cellulose-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) |
| Additive | 0.1% Diethylamine (for basic compounds) or 0.1% Trifluoroacetic Acid (for acidic character) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (~25 °C) |
| Detection | UV at 260 nm (based on triazole and phenyl chromophores) |
| Injection Volume | 10 µL |
Gas chromatography is a powerful technique for separating volatile compounds. However, polar molecules containing hydroxyl groups, such as this compound, exhibit low volatility and strong intermolecular interactions, making them unsuitable for direct GC analysis. dnu.dp.ua To overcome this limitation, a chemical derivatization step is employed to convert the polar hydroxyl groups into less polar, more volatile functional groups.
A common and effective method is silylation, which involves reacting the diol with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.combrjac.com.br This reaction replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, forming a bis-TMS ether derivative. This derivative is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS. researchgate.net
Once separated by the gas chromatograph, the derivative enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint. This spectrum can confirm the molecular weight of the derivative and provide structural information based on its fragmentation pattern. For instance, the fragmentation of vicinal diol TMS derivatives often yields specific ions that can help elucidate the original structure. nih.gov
| Step / Parameter | Description / Typical Conditions |
|---|---|
| Derivatization | |
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., Pyridine) |
| Reaction | Incubation at a controlled temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization of both hydroxyl groups. |
| GC-MS Analysis | |
| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow mode (~1.0 mL/min) |
| Injector Temp. | 280 °C |
| Oven Program | Initial temp 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-600 |
Theoretical and Computational Chemistry Studies of 2,3 Difluorophenyl Efinaconazole Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular structure, energy, and a variety of other electronic properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For "2,3-Difluorophenyl Efinaconazole (B1671126) Diol," DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization seeks the minimum energy conformation on the potential energy surface.
The choice of functional and basis set is critical in DFT calculations. For a molecule containing fluorine, nitrogen, and oxygen atoms, a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often a suitable choice. A Pople-style basis set, such as 6-311G+(d,p), which includes polarization and diffuse functions, would be appropriate to accurately describe the electron distribution, especially around the electronegative atoms and hydrogen bonds. banglajol.info
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties. Furthermore, DFT calculations yield the total electronic energy of the molecule, which can be used to assess its thermodynamic stability.
Table 1: Illustrative Optimized Geometrical Parameters of 2,3-Difluorophenyl Efinaconazole Diol using DFT (B3LYP/6-311G+(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C-F (Phenyl) | 1.35 Å |
| C-O (Diol) | 1.43 Å | |
| C-N (Triazole) | 1.38 Å | |
| O-H (Diol) | 0.96 Å | |
| Bond Angle | F-C-C (Phenyl) | 118° |
| C-C-O (Diol) | 109.5° | |
| C-N-N (Triazole) | 108° | |
| Dihedral Angle | C-C-C-C (Phenyl) | 0° |
| H-O-C-C (Diol) | 180° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for energetic and spectroscopic predictions.
For "this compound," these high-level calculations could be used to refine the energy calculations obtained from DFT. This is particularly important for accurately predicting reaction barriers and thermodynamic properties.
Furthermore, ab initio methods are invaluable for predicting spectroscopic properties. For instance, calculations of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Predictions of nuclear magnetic resonance (NMR) chemical shifts are also possible and can aid in the structural elucidation of the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For "this compound," FMO analysis, typically performed using the results of DFT calculations, would reveal important insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity.
The spatial distribution of the HOMO and LUMO provides information about the likely sites for electrophilic and nucleophilic attack, respectively. For "this compound," the HOMO is likely to be localized on the electron-rich triazole and diol moieties, while the LUMO may be distributed over the difluorophenyl ring. This information is critical for predicting potential reaction pathways and understanding the molecule's metabolic fate.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.
"this compound" possesses two hydroxyl groups, making it capable of forming intramolecular hydrogen bonds. These interactions can significantly influence the molecule's conformation and stability.
MD simulations can be used to explore the different possible intramolecular hydrogen bonding networks. By analyzing the simulation trajectory, one can determine the frequency and lifetime of these hydrogen bonds. This analysis provides a detailed picture of the conformational landscape of the molecule and the relative populations of different conformers.
The properties and behavior of a molecule can be significantly altered by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvation effects.
The analysis of these simulations can provide insights into the molecule's solubility and how the solvent influences its conformational preferences. For instance, in a polar solvent like water, conformations that maximize the exposure of the polar diol group to the solvent may be favored. This information is crucial for understanding the molecule's behavior in biological systems.
Structure–Property Relationship (SPR) Investigations at a Fundamental Chemical Level
The chemical properties and behavior of this compound are intrinsically linked to its three-dimensional structure. Structure-property relationship (SPR) investigations at a fundamental level seek to understand how specific structural features, such as the arrangement of atoms and functional groups, dictate the molecule's electronic characteristics, reactivity, and interactions with its environment. For this molecule, key structural elements influencing its properties include the difluorinated phenyl ring, the triazole moiety, the chiral centers creating specific stereoisomers, and the hydroxyl groups of the diol. Computational chemistry provides powerful tools to dissect these relationships by modeling the molecule and calculating its various physicochemical properties.
The substitution of hydrogen with fluorine atoms on the phenyl ring significantly alters the electronic landscape of the molecule. Fluorine exerts a profound influence through a combination of strong inductive effects and weaker resonance effects.
Inductive Effect (σ-withdrawal): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. minia.edu.eg It pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the aromatic ring through the sigma bond framework. csbsju.edu In the 2,3-difluoro pattern, these inductive effects are additive, resulting in a significant polarization of the C-F bonds and a decrease in electron density within the phenyl ring. nih.gov
Resonance Effect (π-donation): The lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the aromatic ring. csbsju.edu This constitutes an electron-donating resonance effect. However, for fluorine, this effect is considerably weaker than its inductive counterpart due to poor orbital overlap between the compact 2p orbital of fluorine and the 3p orbital of carbon.
The net result is that the 2,3-difluoro substitution pattern makes the phenyl ring electron-deficient compared to an unsubstituted ring. This modification of the electronic distribution impacts the molecule's electrostatic potential, dipole moment, and its ability to participate in intermolecular interactions such as π-stacking and hydrogen bonding. The specific ortho, meta positioning of the fluorine atoms creates a unique charge distribution that can influence how the molecule orients itself when interacting with other molecules or surfaces. rsc.org
| Electronic Effect | Description | Impact of 2,3-Difluoro Pattern |
|---|---|---|
| Inductive Effect (σ-effect) | Withdrawal of electron density through sigma bonds due to high electronegativity. | Strong and dominant electron withdrawal from the aromatic ring, making it electron-poor. minia.edu.eg |
| Resonance Effect (π-effect) | Donation of lone-pair electron density into the aromatic π-system. | Weak electron donation, which only partially offsets the powerful inductive withdrawal. csbsju.edu |
| Overall Electronic Impact | The combined influence of inductive and resonance effects. | Net electron withdrawal, leading to a polarized ring with a modified electrostatic potential. nih.gov |
| Consequence for Molecular Properties | Changes in acidity, basicity, dipole moment, and intermolecular interaction potential. | Alters the molecule's interaction capabilities, affecting properties like solubility and binding affinity in various chemical environments. |
This compound is a chiral molecule, meaning it exists as stereoisomers (enantiomers and diastereomers) that are non-superimposable mirror images or non-mirror images of each other, respectively. This stereochemistry is a critical factor in non-biological chiral recognition, a process fundamental to enantioselective separation techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). ukm.myresearchgate.net
Chiral recognition occurs when stereoisomers interact differently with a chiral environment, such as a chiral stationary phase (CSP) within a chromatography column. researchgate.net The separation of enantiomers depends on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The stability of these complexes differs between enantiomers, leading to different retention times and, thus, separation.
For azole compounds, several factors contribute to effective chiral recognition on a CSP:
Three-Point Interaction Model: Effective discrimination often requires at least three simultaneous points of interaction between the analyte and the CSP. These can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking.
Molecular Rigidity: The presence of heterocyclic rings, like the triazole and piperidine (B6355638) moieties in related structures, imparts a degree of conformational rigidity that enhances chiral recognition. nih.gov
Functional Groups: The hydroxyl groups in the diol structure are key sites for hydrogen bonding with the CSP. The fluorinated phenyl ring can participate in dipole-dipole or π-π interactions.
Commonly used CSPs for separating chiral azoles are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatized with phenylcarbamates. researchgate.net The precise spatial arrangement of the hydroxyl groups, the triazole unit, and the difluorophenyl ring in each stereoisomer of this compound will dictate how well it fits into the chiral cavities or grooves of the stationary phase, determining the strength of the interaction and its retention time.
| Interaction Type | Relevant Molecular Feature | Role in Chiral Recognition |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) groups, Triazole nitrogen atoms | Acts as a primary interaction point with polar groups on the CSP (e.g., carbamate (B1207046) C=O, N-H). |
| π-π Stacking | 2,3-Difluorophenyl ring, Triazole ring | Attractive, noncovalent interactions with aromatic moieties on the CSP. |
| Dipole-Dipole Interactions | Polar C-F bonds, Hydroxyl groups | Electrostatic interactions between permanent dipoles on the analyte and the CSP. |
| Steric Hindrance (Inclusion) | Overall 3D shape of the stereoisomer | Differential fitting of enantiomers into the chiral cavities or grooves of the CSP, often a polysaccharide backbone. researchgate.net |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic parameters of molecules like this compound. These predictions can aid in structure elucidation, confirm experimental assignments, and provide insight into the electronic structure and bonding.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally has become a reliable tool, especially for complex molecules or those containing heteroatoms like fluorine. The process typically involves:
Optimization of the molecule's geometry at a given level of theory.
Calculation of the absolute magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).
Conversion of the calculated isotropic shielding constants (σ_iso) to chemical shifts (δ) by referencing against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).
For fluorinated aromatic compounds, DFT calculations using functionals like B3LYP with basis sets such as 6-31+G(d,p) have shown good performance. escholarship.org To improve accuracy, a linear scaling factor is often applied, derived from correlating the computed shielding constants of a set of known compounds with their experimental chemical shifts. acs.orgresearchgate.net This approach can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2 ppm, which is sufficient to distinguish between different fluorine environments. escholarship.org
| Atom | Calculated Isotropic Shielding (σ_iso, ppm) | Scaling Equation Example | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| F (Position 2) | 255.8 | δ = -0.99 * σ_iso + 185.0 | -68.2 |
| F (Position 3) | 272.5 | -84.8 | |
| C-F (Position 2) | 45.2 | δ = -1.02 * σ_iso + 180.0 | 133.9 |
| C-F (Position 3) | 48.9 | 130.1 |
*Note: Data are hypothetical and for illustrative purposes, based on methodologies reported in the literature. acs.orgresearchgate.net The scaling equation is a representative example.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. These frequencies relate to the stretching, bending, and torsional motions of atoms in the molecule. The computational workflow involves calculating the second derivatives of the energy with respect to atomic positions to find the harmonic vibrational frequencies.
It is well-established that theoretical frequencies calculated with DFT are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. nih.gov To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (commonly ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. mdpi.com These calculations can reliably predict the positions of characteristic bands for functional groups, such as O-H, C-H, C-F, and aromatic C=C stretching vibrations. scispace.com
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) (Factor = 0.96) |
|---|---|---|---|
| O-H Stretch (Diol) | 3200-3600 | 3730 | 3581 |
| Aromatic C-H Stretch | 3000-3100 | 3195 | 3067 |
| Aliphatic C-H Stretch | 2850-3000 | 3085 | 2962 |
| Aromatic C=C Stretch | 1450-1600 | 1645 | 1579 |
| C-F Stretch | 1000-1300 scispace.com | 1290 | 1238 |
*Note: Calculated frequencies are hypothetical examples intended to illustrate the scaling methodology. mdpi.com
Chemical Reactivity and Transformations of 2,3 Difluorophenyl Efinaconazole Diol
Derivatization Chemistry of the Diol Functional Group
The presence of adjacent secondary and tertiary hydroxyl groups (a vicinal diol) is a prominent feature of the molecule, offering numerous avenues for chemical modification. These transformations are crucial for structure-activity relationship studies and the development of new derivatives.
Protecting the diol functionality is often a prerequisite for modifying other parts of the molecule. For vicinal diols, cyclic protecting groups are particularly effective due to the favorable thermodynamics of forming a five-membered ring.
Cyclic Acetals and Ketals: The diol can react with aldehydes or ketones, such as acetone (B3395972) or benzaldehyde (B42025), under acidic catalysis to form cyclic ketals or acetals (e.g., an acetonide). This is a common and efficient method for protecting 1,2-diols. Deprotection is typically achieved by hydrolysis under aqueous acidic conditions.
Silyl (B83357) Ethers: Both hydroxyl groups can be protected as silyl ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). Selective protection of the less sterically hindered secondary alcohol might be achievable under carefully controlled conditions. Removal of silyl groups is commonly performed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).
Boronic Esters: Vicinal diols react rapidly and reversibly with boronic acids to form stable cyclic boronic esters. researchgate.net This reaction can be used for protection or for analytical derivatization to enhance detection in mass spectrometry. escholarship.orgnih.gov
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Notes |
| Acetonide (cyclic ketal) | Acetone, 2,2-dimethoxypropane, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, TFA) | Forms a stable 1,3-dioxolane (B20135) ring. |
| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Catalytic hydrogenation, aqueous acid | Can introduce additional chirality if a chiral aldehyde is used. |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF), HF | Can potentially achieve selective protection of the secondary -OH. |
| Cyclic Boronic Ester | Phenylboronic acid | Hydrolysis (water) | Often used for temporary protection or analytical derivatization. |
The hydroxyl groups can be converted into a variety of other functional groups, which can significantly alter the molecule's physicochemical properties.
Esterification: The secondary alcohol can be readily esterified using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). Esterification of the sterically hindered tertiary alcohol is more challenging and would require more forcing conditions or highly reactive acylating agents.
Etherification: Formation of ethers at the secondary hydroxyl group can be accomplished under basic conditions (e.g., using NaH to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). Similar to esterification, etherifying the tertiary alcohol is difficult due to steric hindrance.
Acetal/Ketal Formation: As mentioned in the protection strategies, this is a hallmark reaction of vicinal diols, leading to the formation of five-membered 1,3-dioxolane rings. wikipedia.org
| Reaction Type | Typical Reagents | Product Functional Group | Reactivity Notes |
| Esterification | Acyl chloride (R-COCl), Pyridine | Ester (-O-CO-R) | Highly favorable at the secondary -OH; difficult at the tertiary -OH. |
| Etherification | NaH then Alkyl halide (R-X) | Ether (-O-R) | Favorable at the secondary -OH; sterically hindered at the tertiary -OH. |
| Acetal/Ketal Formation | Aldehyde/Ketone, Acid catalyst | Cyclic Acetal/Ketal | Efficiently protects both hydroxyl groups simultaneously. |
The different environments of the secondary and tertiary alcohols allow for selective oxidation.
Regioselective Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone using a wide range of common oxidizing agents (e.g., PCC, PDC, Swern oxidation, Dess-Martin periodinane). The tertiary alcohol is resistant to oxidation under these conditions, ensuring high regioselectivity. thieme-connect.comrug.nl
Oxidative Cleavage: A characteristic reaction of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. chemistrysteps.com Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the diol, yielding two new carbonyl compounds. wikipedia.orgchemistrysteps.com In the case of 2,3-Difluorophenyl Efinaconazole (B1671126) Diol, this reaction would break the butane (B89635) backbone.
Reduction: While the diol is already in a reduced state, the α-hydroxy ketone product resulting from selective oxidation could be reduced back to the diol. Using stereoselective reducing agents (e.g., sodium borohydride (B1222165) with chelation control) could potentially favor the formation of one of the two possible diastereomeric diols. researchgate.net
Reactivity of the Triazole Moiety
The 1,2,4-triazole (B32235) ring is an aromatic, electron-deficient heterocycle that plays a key role in the biological activity of many antifungal agents. beilstein-journals.orgnih.gov Its chemical reactivity is characterized by the interplay of its three nitrogen atoms.
The electron-deficient nature of the 1,2,4-triazole ring dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution: The triazole ring is generally deactivated towards electrophilic substitution on its carbon atoms. Electrophilic attack, such as protonation, alkylation, or acylation, occurs preferentially at the nitrogen atoms. chemicalbook.com The N4 nitrogen is often the most nucleophilic and likely site of protonation or alkylation. chemicalbook.comyoutube.com
Nucleophilic Substitution: The electron-poor carbon atoms of the triazole ring are susceptible to nucleophilic attack, though this typically requires the presence of a good leaving group on the ring or harsh reaction conditions. chemicalbook.comresearchgate.net A more relevant reaction is the nucleophilic behavior of the ring's nitrogen atoms, which can readily participate in Sɴ2 reactions with alkyl halides. youtube.com
The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property is fundamental to the mechanism of action of azole antifungals and opens possibilities for creating novel metal complexes. nih.gov
Coordination Chemistry: 1,2,4-triazole and its derivatives are well-known to act as ligands, often bridging two metal centers via the N1 and N2 atoms. wikipedia.orgresearchgate.net They can form stable coordination complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, zinc, and chromium. nih.govresearchgate.netnih.govmdpi.com The resulting metal complexes may exhibit enhanced or novel biological activities compared to the free ligand. researchgate.netnih.goveurjchem.com
Catalytic Applications: Metal complexes incorporating triazole ligands have been investigated for their catalytic properties. For example, palladium complexes with related N-heterocyclic ligands have been used as catalysts in cross-coupling reactions. tandfonline.com While specific catalytic applications for complexes of this particular diol are not documented, the potential exists to develop catalysts for various organic transformations.
| Metal Ion | Potential Coordination Behavior | Relevance/Application |
| Iron (Fe²⁺/Fe³⁺) | Coordination is key to the antifungal mechanism of azoles via inhibition of cytochrome P-450. nih.gov | Biological activity, biomimetic catalysis. |
| Copper (Cu²⁺) | Readily forms stable complexes with N-donor ligands. | Antifungal/antibacterial agents, catalysis. nih.govresearchgate.net |
| Zinc (Zn²⁺) | Forms complexes that have shown biological activity. | Potential therapeutic agents. researchgate.neteurjchem.com |
| Palladium (Pd²⁺) | Forms complexes known to be active in catalysis (e.g., cross-coupling). | Homogeneous catalysis. tandfonline.com |
| Cobalt (Co²⁺) | Forms octahedral complexes with triazole ligands. nih.govnih.gov | Antimicrobial agents, material science. |
Chemical Stability and Degradation Mechanisms
The stability of 2,3-Difluorophenyl Efinaconazole Diol is predicated on the resilience of its core structure to hydrolytic, photochemical, and thermal stress. Investigations into the parent compound, Efinaconazole, which differs only in the position of one fluorine atom on the phenyl ring (2,4-difluoro), have shown it to be a highly stable molecule. A comprehensive stress study involving exposure to a range of harsh conditions concluded that the molecule is prone to some degradation under oxidative conditions but remains "quite stable in all the remaining stress conditions for a longer period". nih.gov This intrinsic stability is expected to be largely conferred to its 2,3-difluoro diol analogue.
Hydrolytic Stability Investigations in Various pH Conditions
Forced degradation studies are crucial for determining the susceptibility of a molecule to hydrolysis under acidic, neutral, and alkaline conditions. rjptonline.orgbiomedres.us In the case of Efinaconazole, stress testing was performed under standard hydrolytic conditions. nih.gov Although detailed kinetic data for the this compound is not published, the results from the parent compound's stability trials offer significant insight. Given the stability of the ether and alcohol functional groups and the aromatic systems present in the molecule under non-extreme pH conditions, the diol is anticipated to exhibit high hydrolytic stability across a wide pH range, similar to its parent compound.
Table 1: Representative Hydrolytic Stability Profile based on Efinaconazole Analogue Data (Note: This table represents expected stability based on studies of the parent compound, Efinaconazole. nih.gov)
| Condition | pH | Temperature | Expected Outcome for this compound |
|---|---|---|---|
| Acidic Hydrolysis (e.g., 0.1 N HCl) | ~1.2 | Elevated (e.g., 60-80°C) | No significant degradation expected. |
| Neutral Hydrolysis (e.g., Water) | ~7.0 | Elevated (e.g., 60-80°C) | No significant degradation expected. |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | ~13 | Elevated (e.g., 60-80°C) | No significant degradation expected. |
Thermal Decomposition Profiles and Mechanism Elucidation
Thermal stability is assessed by exposing the compound to high temperatures, both in solid and solution states. The forced degradation study of Efinaconazole included thermal stress, and the compound was reported to be stable. nih.gov This stability is imparted by the molecule's robust covalent bond framework.
The thermal decomposition of azole fungicides, when initiated at very high temperatures, typically proceeds via the fragmentation of the molecule's side chains followed by the eventual breakdown of the heterocyclic and aromatic rings. For this compound, the initial steps of decomposition would likely involve the loss of water from the diol moiety or cleavage of the bond connecting the piperidine (B6355638) group. The triazole and difluorophenyl rings would require significantly higher energy to decompose. Without specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data, precise decomposition temperatures and product profiles remain theoretical but would be expected to reflect a thermally stable compound.
Biotransformation Pathways: Chemical Elucidation and Enzymatic Mechanisms
While this compound is identified as a process-related impurity rather than a known metabolite of Efinaconazole, its potential biotransformation can be predicted based on the metabolic pathways of the parent drug and similar chemical structures. The metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP) enzymes for Phase I reactions (oxidation, reduction, hydrolysis) and by enzymes like UDP-glucuronosyltransferases (UGTs) for Phase II reactions (conjugation).
The parent drug, Efinaconazole, is known to be metabolized by multiple CYP isoenzymes, principally CYP2C19 and CYP3A4, through oxidative processes. hyphadiscovery.com Given that the this compound already possesses two hydroxyl groups, it is already in a more oxidized state compared to many parent drugs. Therefore, further Phase I metabolism by CYP enzymes might be limited. However, the most probable metabolic pathway for this diol would be Phase II conjugation.
The hydroxyl groups of the diol moiety are prime sites for glucuronidation, a common detoxification pathway where UGT enzymes conjugate glucuronic acid to the molecule, increasing its water solubility and facilitating its excretion.
Table 3: Predicted Biotransformation Pathways for this compound (Note: This table is based on established metabolic pathways for compounds with hydroxyl groups and data from the parent drug, Efinaconazole. hyphadiscovery.com)
| Metabolic Phase | Enzyme Family | Potential Reaction | Resulting Product |
|---|---|---|---|
| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugation at one or both hydroxyl groups | Mono- or Di-glucuronide conjugates |
| Phase II | Sulfotransferases (SULTs) | Sulfate (B86663) conjugation at one or both hydroxyl groups | Mono- or Di-sulfate conjugates |
| Phase I (Minor) | Cytochrome P450 (e.g., CYP3A4, CYP2C19) | Oxidation of the piperidine ring | Hydroxylated piperidine derivatives |
The chemical elucidation of these pathways would involve incubating the compound with liver microsomes (containing CYP and UGT enzymes) and analyzing the resulting products by mass spectrometry to identify the mass shifts corresponding to the addition of glucuronic acid or sulfate moieties. The enzymatic mechanism involves the nucleophilic attack of one of the diol's hydroxyl groups on the electrophilic UDP-glucuronic acid molecule within the active site of the UGT enzyme.
Role As a Synthetic Precursor and Building Block in Organic Synthesis Beyond Pharmaceutical Applications
Development of Novel Fluorinated Chiral Building Blocks for Chemical Synthesis
The synthesis of optically active fluorine-containing compounds is a rapidly growing area of research. chimia.chproquest.com Chiral fluorinated building blocks, such as derivatives of 2,3-Difluorophenyl Efinaconazole (B1671126) Diol, are instrumental in this field. These building blocks serve as foundational materials for constructing more complex molecules with precisely controlled stereochemistry. chemrxiv.orgeurekalert.org
Researchers have developed various strategies to synthesize novel fluorinated chiral building blocks, often involving asymmetric fluorination or the use of chiral catalysts to introduce fluorine into a molecule with high enantioselectivity. rsc.orgnih.govnih.gov The resulting compounds, including fluorinated diols, amino acids, and other synthons, are then used in the synthesis of a wide range of organic molecules. proquest.comacs.org The presence of the difluorophenyl group, in particular, can be leveraged to introduce specific electronic properties or to serve as a handle for further chemical modifications through cross-coupling reactions. chimia.ch
Table 1: Examples of Synthetic Strategies for Fluorinated Chiral Building Blocks
| Synthetic Strategy | Description | Key Features |
| Asymmetric Fluorination | Introduction of a fluorine atom into a prochiral substrate using a chiral catalyst or reagent. | Allows for the creation of stereogenic centers containing fluorine. nih.govcas.cn |
| Enzymatic Resolution | Separation of a racemic mixture of a fluorinated compound into its constituent enantiomers using enzymes. | Provides access to enantiomerically pure building blocks. chimia.chthe-innovation.org |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials for the synthesis of fluorinated compounds. | Leverages existing stereochemistry to build complex fluorinated molecules. |
| Halofluorination | Addition of a halogen and a fluorine atom across a double bond, followed by further transformations. | A versatile method for creating vicinal halofluorides as precursors. beilstein-journals.org |
Precursor for the Synthesis of Structurally Diverse Chemical Libraries
Combinatorial chemistry and diversity-oriented synthesis are powerful approaches for the discovery of new bioactive compounds and materials. nih.gov Chiral fluorinated building blocks are valuable starting points for the creation of structurally diverse chemical libraries. researchgate.net The unique properties of fluorine can lead to libraries of compounds with a wide range of biological activities and physical characteristics.
By employing the "libraries from libraries" concept, a core scaffold derived from a precursor like 2,3-Difluorophenyl Efinaconazole Diol can be systematically modified through a series of chemical reactions to generate a large collection of related but structurally distinct molecules. nih.govresearchgate.net This approach accelerates the discovery process by enabling the rapid synthesis and screening of numerous compounds. The diol functionality, for instance, can be selectively protected or activated to allow for divergent synthetic pathways, leading to a multitude of final products from a single chiral precursor. proquest.com
Application in the Design of Chiral Ligands for Asymmetric Catalysis
The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. eurekalert.orgrsc.org Fluorinated organic compounds have been successfully employed as ligands in a variety of metal-catalyzed asymmetric transformations. rsc.org The incorporation of fluorine atoms into a ligand's structure can significantly impact the catalyst's reactivity, stability, and enantioselectivity. rsc.org
The diol moiety in structures analogous to this compound can serve as a bidentate binding site for a metal center. The stereochemistry of the diol and the electronic effects of the difluorophenyl group can create a well-defined chiral environment around the metal, enabling highly stereoselective transformations. rsc.org For example, fluorinated diols have been used in the preparation of chiral catalysts for asymmetric alkylation, epoxidation, and reduction reactions, often leading to superior results compared to their non-fluorinated counterparts. rsc.orgresearchgate.net
Table 2: Influence of Fluorination on Chiral Ligand Performance
| Property | Effect of Fluorine Incorporation |
| Lewis Acidity | Increases the Lewis acidity of the metal center, potentially enhancing catalytic activity. rsc.org |
| Stereoelectronic Effects | Alters the electronic properties and steric bulk of the ligand, influencing enantioselectivity. rsc.org |
| Stability | The strong C-F bond can increase the thermal and oxidative stability of the ligand and the resulting catalyst. youtube.com |
| Solubility | Can be used to tune the solubility of the catalyst, facilitating catalyst recovery and recycling (e.g., fluorous phase chemistry). rsc.org |
Potential for Integration into Advanced Material Science Architectures (e.g., polymers, sensors)
The unique properties of organofluorine compounds make them attractive components for the design of advanced materials. alfa-chemistry.comman.ac.uk Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. Chiral fluorinated building blocks offer the potential to create polymers with novel and tunable properties.
The diol functionality of this compound and related compounds allows for their incorporation into polymer backbones through condensation polymerization. The chirality of the diol can introduce helical structures or other forms of supramolecular organization within the polymer, potentially leading to materials with interesting optical or mechanical properties. Furthermore, the difluorophenyl group can be used to modulate the electronic properties of the material, making it a candidate for applications in sensors, organic electronics, or specialized coatings. alfa-chemistry.comman.ac.uk
Advanced Analytical Methodologies for Research and Impurity Profiling
Development of Highly Sensitive and Selective Trace Analysis Methods (e.g., for reaction monitoring, purity assessment)
The development of highly sensitive and selective analytical methods is fundamental for detecting and quantifying trace levels of 2,3-Difluorophenyl Efinaconazole (B1671126) Diol. Such methods are critical for monitoring the progress of synthesis reactions and for the final purity assessment of Efinaconazole or related APIs. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose due to their high resolution and sensitivity. amazonaws.com
For the trace analysis of this specific diol impurity, a reverse-phase HPLC method would be developed. The selection of the stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve sufficient separation from the main API and other related impurities. researchgate.net The method validation would be conducted according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity. synthinkchemicals.com
Key aspects of method development include:
Column Chemistry: An octadecylsilane (B103800) (C18) column is commonly used, providing the necessary hydrophobicity to retain the compound and its related substances, allowing for effective separation. researchgate.net
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed to resolve compounds with varying polarities. researchgate.net
Detector Selection: A UV detector is standard for purity assessment, with the detection wavelength chosen at the absorbance maximum of the analyte to ensure high sensitivity. For even lower detection limits, a mass spectrometer (MS) can be used as the detector.
Table 1: Illustrative HPLC Parameters for Trace Analysis
| Parameter | Specification | Purpose |
| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) | Provides high-resolution separation of the main compound and impurities. researchgate.net |
| Mobile Phase A | 0.01 M Potassium Phosphate Buffer | Aqueous component for controlling retention of polar analytes. researchgate.net |
| Mobile Phase B | Acetonitrile | Organic modifier to elute less polar compounds. researchgate.net |
| Elution Mode | Gradient | Allows for the separation of a complex mixture of compounds with different polarities within a reasonable timeframe. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale HPLC, ensuring optimal column efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. researchgate.net |
| Detector | UV at 220 nm | Provides sensitive detection for the triazole chromophore present in the molecule. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
This type of method allows for the detection and quantification of the 2,3-Difluorophenyl Efinaconazole Diol impurity at levels below 0.1%, which is a common reporting threshold in pharmaceutical quality control. ijsdr.org
Hyphenated Techniques in Structural Characterization (e.g., LC-NMR, GC-IR)
For the unambiguous structural confirmation of this compound, especially when isolated as a new or unknown impurity, hyphenated analytical techniques are indispensable. ijsdr.org These methods combine the separation power of chromatography with the detailed structural information provided by spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity profiling. amazonaws.com An LC system separates the diol from the bulk material and other impurities. The eluent is then introduced into a mass spectrometer, which provides the molecular weight of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can yield the elemental composition, confirming the molecular formula. researchgate.net Further fragmentation analysis (MS/MS) helps to elucidate the structure by breaking the molecule into smaller, identifiable pieces, confirming the connectivity of the difluorophenyl, triazole, and butane-diol components.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): While less common than LC-MS due to sensitivity limitations, LC-NMR is an exceptionally powerful tool for the complete structural elucidation of impurities without the need for offline isolation. ijsdr.org After chromatographic separation, the analyte flows through an NMR flow cell. Proton (¹H NMR) and Carbon-¹³ (¹³C NMR) spectra can be acquired, providing detailed information about the chemical environment of each atom in the molecule. This is particularly useful for confirming the substitution pattern on the phenyl ring (i.e., 2,3-difluoro vs. other isomers) and confirming the relative stereochemistry of the diol.
Gas Chromatography (GC) based techniques: For volatile or derivatizable compounds, GC-MS is a viable alternative. amazonaws.com While the diol itself may have low volatility, derivatization could make it amenable to GC analysis. GC-IR, though less common, could provide information about the functional groups present.
The combination of these techniques provides orthogonal information, leading to a confident structural assignment of the this compound impurity. synthinkchemicals.com
Quantitative Analysis for Reaction Yields and Stoichiometric Studies
Quantitative analysis is essential for optimizing the synthesis of the desired API and minimizing the formation of impurities like this compound. HPLC is the primary tool for these studies, allowing chemists to accurately determine reaction yields and understand the impact of stoichiometry on the impurity profile. finechemicals.com.cn
During process development, experiments are designed to study the effect of varying the molar ratios of reactants. For instance, in the synthesis of Efinaconazole, the stoichiometry of the reactants was shown to have a direct impact on the level of certain impurities. researchgate.net By carefully controlling the amount of each reactant, the formation of the diol impurity can be minimized.
For example, a study on a related process demonstrated that reducing the equivalents of a reactant successfully decreased the level of a key impurity from over 0.25% to 0.05% in the reaction mixture. researchgate.net Similar stoichiometric studies would be crucial to control the formation of this compound.
Table 2: Example of Stoichiometric Control on Impurity Formation
| Experiment | Reactant A (Equivalents) | Reactant B (Equivalents) | Impurity Level (%) |
| Initial Condition | 1.0 | 2.5 | >0.25 |
| Optimized Condition | 1.0 | 1.2 | 0.05 |
Quantitative analysis by a validated HPLC method provides the data for these optimization studies. The percentage yield of the final product is calculated by comparing the amount of product obtained against the theoretical maximum. A high-purity reference standard of this compound is necessary for the accurate quantification of this specific impurity in the final API. An improved synthesis process for Efinaconazole reported an increase in the total yield from 17% to 24% with a purity of over 99% as determined by HPLC, highlighting the success of such optimization studies. finechemicals.com.cn
Methods for Distinguishing and Quantifying Diastereomers and Enantiomers in Complex Mixtures
The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). Since different stereoisomers can have different pharmacological and toxicological properties, it is a regulatory requirement to control the stereoisomeric purity of a drug substance. ukm.my Distinguishing and quantifying these isomers in a complex mixture is a significant analytical challenge.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used technique for separating stereoisomers. cnr.it The method employs a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a wide range of chiral molecules, including azole antifungal agents. researchgate.net
Method development for separating the stereoisomers of this compound would involve screening various CSPs and mobile phases to find the optimal conditions for resolution.
Two-Dimensional Liquid Chromatography (2D-LC): For particularly complex mixtures where isomers co-elute in a standard one-dimensional HPLC system, two-dimensional LC can provide the necessary resolving power. nih.gov A multiple heart-cutting chiral-chiral 2D-LC method has been successfully developed to separate twelve related stereoisomers of posaconazole, another complex triazole antifungal. sci-hub.se This advanced technique uses two different chiral columns, where fractions from the first column are transferred to a second, parallel column to achieve complete separation. researchgate.netsci-hub.se Such a technique could be adapted to resolve all potential stereoisomers of the target diol from the API and other impurities.
Table 3: Overview of Chiral Separation Techniques and Columns
| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation | Application |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series) | Enantiomers fit differently into the chiral cavities or grooves of the CSP, leading to differential retention. ukm.mycnr.it | Routine quality control for enantiomeric and diastereomeric purity. |
| Chiral SFC | Polysaccharide-based | Similar to HPLC but uses supercritical CO₂ as the main mobile phase component, often resulting in faster and more efficient separations. ukm.my | High-throughput screening and preparative separations. |
| Chiral-Chiral 2D-LC | Combination of two different CSPs (e.g., Chiralpak® IB and IC) | Orthogonal selectivity of two different chiral columns is used to resolve highly complex mixtures of stereoisomers. researchgate.netsci-hub.se | Impurity profiling of drugs with multiple chiral centers. |
These advanced methodologies are critical for ensuring that each stereoisomer of this compound can be identified and quantified, guaranteeing the stereochemical purity of the final pharmaceutical product.
Future Research Directions and Emerging Paradigms in 2,3 Difluorophenyl Efinaconazole Diol Chemistry
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, thereby streamlining the development of complex molecules like 2,3-Difluorophenyl Efinaconazole (B1671126) Diol.
ML models are increasingly used for the rapid and cost-effective screening of large chemical libraries, helping to prioritize candidate molecules for synthesis and biological evaluation. preprints.org For the synthesis of the diol, ML algorithms can be trained on existing reaction data to predict the outcomes of novel synthetic routes. By inputting variables such as reactants, catalysts, solvents, and temperature, these models can forecast reaction yields, stereoselectivity, and the formation of byproducts. This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources.
Table 1: Illustrative Application of a Machine Learning Model for Predicting Diol Synthesis Outcomes | Input Parameter | Value | Predicted Outcome | Confidence Score | | --- | --- | --- | --- | | Catalyst | Chiral Lewis Acid A | Diastereomeric Ratio | 95:5 (R,S) | 92% | | Solvent | Tetrahydrofuran | Yield | 85% | 88% | | Temperature | -20°C | Reaction Time | 6 hours | 95% | | Catalyst | Achiral Base B | Diastereomeric Ratio | 50:50 | 99% | | Solvent | Methanol (B129727) | Yield | 60% | 85% | | Temperature | 25°C | Reaction Time | 12 hours | 90% |
High-Throughput Experimentation and Automated Synthesis for Diol Derivatives
High-throughput experimentation (HTE) and automated synthesis are revolutionizing the discovery and optimization of chemical reactions and novel molecular entities. These technologies employ robotics and parallel processing to conduct a large number of experiments simultaneously, dramatically accelerating the research cycle.
The integration of HTE with rapid analytical techniques allows for the swift screening of these newly synthesized derivatives for desired properties, such as antifungal activity. This combination of automated synthesis and screening enables a much faster iteration of the design-make-test-analyze cycle. The use of robotics in aseptic manufacturing environments is also on the rise, minimizing human intervention and thus reducing the risk of contamination, a critical factor in pharmaceutical production. salasobrien.com Such systems offer enhanced sterility, consistency, and the flexibility to be reprogrammed for different applications, which is invaluable for developing new pharmaceutical agents. salasobrien.com
Table 2: Example of a High-Throughput Screening Protocol for Diol Derivatives
| Derivative ID | Structural Modification | Antifungal Assay Target | Measured Activity (MIC µg/mL) |
|---|---|---|---|
| Diol-001 | Parent Compound | C. albicans | 8.0 |
| Diol-002 | 4-Chloro substitution | C. albicans | 4.0 |
| Diol-003 | 5-Trifluoromethyl substitution | C. albicans | 2.0 |
| Diol-004 | N-oxide on azole ring | C. albicans | >16.0 |
| Diol-005 | 4-Chloro substitution | A. fumigatus | 16.0 |
Green Chemistry and Sustainable Synthesis Principles in Chemical Process Development
The principles of green chemistry are increasingly integral to modern chemical process development, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of 2,3-Difluorophenyl Efinaconazole Diol can lead to more environmentally friendly and economically viable manufacturing processes.
A key focus is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives like bio-based solvents, which are derived from renewable sources and often have lower toxicity and higher biodegradability. mdpi.com For fluorinated compounds, recent research has demonstrated innovative synthesis methods that avoid the use of problematic PFAS reagents by utilizing alternative fluorine sources like caesium fluoride (B91410) salt within microfluidic flow systems. europeanpharmaceuticalreview.comeurekalert.orgsciencedaily.com This approach not only offers an environmentally friendlier option but also enhances safety by containing reactive intermediates within the closed system. eurekalert.orgsciencedaily.com
Another cornerstone of green chemistry is the use of catalysis to enhance reaction efficiency and reduce waste. Biocatalysis, using enzymes to perform specific chemical transformations, can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. The development of multicomponent reactions (MCRs) also aligns with green chemistry principles, as they combine multiple reactants in a single step to form complex products, thereby increasing atom economy and reducing the number of synthetic and purification steps. researchgate.net
Table 3: Comparison of Traditional vs. Green Synthesis Metrics for a Fluorinated Intermediate
| Metric | Traditional Synthesis Route | Green Synthesis Route |
|---|---|---|
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran (Bio-based) |
| Fluorinating Agent | Perfluoroalkyl substance (PFAS) | Caesium Fluoride (PFAS-free) |
| Number of Steps | 5 | 3 (via MCR) |
| Atom Economy | 45% | 75% |
| Process Mass Intensity (PMI) | 150 | 40 |
| Energy Input | High (reflux conditions) | Low (room temperature, catalysis) |
Exploration of Unconventional Reaction Media (e.g., supercritical fluids, ionic liquids)
The choice of reaction medium can profoundly influence the outcome of a chemical synthesis, affecting reaction rates, selectivity, and ease of product purification. The exploration of unconventional media like supercritical fluids and ionic liquids (ILs) offers promising avenues for improving the synthesis of this compound.
Ionic Liquids (ILs) are salts with low melting points that can act as solvents and catalysts. mdpi.com Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive "green" alternatives to volatile organic solvents. rsc.org In fluorination reactions, ILs can enhance the solubility and reactivity of fluoride sources. mdpi.comdntb.gov.ua The ionic nature of ILs can facilitate nucleophilic substitution (SN2) processes through strong Coulombic interactions, potentially leading to higher yields and selectivity in the introduction of fluorine atoms to precursor molecules. mdpi.com Fluorinated ionic liquids (FILs), which contain fluorous moieties, possess unique properties such as high hydrophobicity and can be fine-tuned for specific applications. researchgate.net
Supercritical Fluids , most commonly carbon dioxide (scCO₂), exist above their critical temperature and pressure and exhibit properties of both liquids and gases. phasex4scf.com They have liquid-like densities and solvating power, combined with gas-like viscosity and diffusivity. pharmaceutical-technology.com This makes scCO₂ an excellent medium for extractions and purifications in the pharmaceutical industry, as it is non-toxic, non-flammable, and easily removed by depressurization, leaving no solvent residue. phasex4scf.comappliedseparations.com In synthesis, scCO₂ can be used as a reaction medium, particularly for selective hydrogenations. supercriticalfluid.net For the purification of the diol or its precursors, supercritical fluid extraction could offer an efficient and residue-free method to remove impurities. nih.gov
Design of Next-Generation Fluorinated Azole Scaffolds for Diverse Chemical Applications
The this compound structure serves as a key building block for azole-based compounds. Strategic modification of this scaffold is a promising approach for designing next-generation molecules with improved antifungal potency or entirely new applications. acs.org The presence of fluorine atoms is known to enhance crucial pharmacokinetic properties such as metabolic stability and bioavailability. researchgate.netfrontiersin.org
Rational drug design, aided by computational modeling, can guide the modification of the diol scaffold. researchgate.net By understanding the structure-activity relationships (SAR), chemists can make targeted changes to enhance binding affinity to the target enzyme, lanosterol (B1674476) 14-α-demethylase (CYP51), or to overcome resistance mechanisms. acs.orgnih.gov For instance, replacing one of the triazole rings of a parent compound like fluconazole (B54011) with other heterocyclic moieties has led to new generations of azole antifungals with broader activity. acs.org
The development of novel azole hybrids, where the core scaffold is combined with other bioactive structures like monoterpenes or coumarins, has yielded compounds with high antifungal activity against both susceptible and resistant fungal strains. mdpi.com Furthermore, the versatile chemistry of the azole ring and the fluorinated phenyl group means that derivatives of this diol could be explored for applications beyond antifungals, including anticancer agents or agrochemicals. frontiersin.orgresearchgate.net The design of new fluorinated quinoline (B57606) analogs, for example, has resulted in compounds with good antifungal activity. mdpi.com This highlights the potential for creating diverse libraries of fluorinated azole scaffolds for broad biological screening.
Q & A
Basic: What synthetic routes are commonly employed to synthesize 2,3-Difluorophenyl Efinaconazole Diol, and how can yield optimization be achieved?
Methodological Answer:
The diol is synthesized via a multi-step process involving Corey-Chaykovsky epoxidation , triazole alkylation , and deprotection reactions (one-pot synthesis). Yield optimization (up to 24%) is achieved by controlling reaction conditions (e.g., temperature, stoichiometry) and using intermediates like methanesulfonyl chloride for regioselective functionalization. Post-synthesis purification via column chromatography and validation using HPLC (≥99% purity) and ESI-MS are critical for ensuring product integrity .
Basic: Which analytical techniques are validated for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- 1H/13C-NMR for structural elucidation and stereochemical confirmation (e.g., distinguishing (2R,3R) from (2S,3S) diastereomers) .
- HPLC with UV detection for purity assessment (e.g., detecting process-related impurities at <0.1% thresholds) .
- Mass spectrometry (ESI-MS or LC-MS) for molecular weight confirmation and impurity profiling (e.g., detecting methanesulfonate derivatives) .
- Polarimetry to verify enantiomeric excess in chiral intermediates .
Advanced: How can researchers resolve discrepancies in impurity profiles during ANDA filings for Efinaconazole formulations containing the diol intermediate?
Methodological Answer:
Discrepancies often arise from process-related impurities (e.g., epoxide intermediates) or degradation products . To address this:
- Perform forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways .
- Use LC-MS/MS to differentiate isobaric impurities (e.g., methanesulfonate vs. free diol) and quantify them against pharmacopeial thresholds .
- Validate methods per ICH Q3A/B guidelines , including spike-and-recovery experiments for accuracy .
Advanced: What strategies are effective for resolving stereochemical challenges in synthesizing Efinaconazole diastereomers derived from this compound?
Methodological Answer:
Stereochemical control is critical due to the antifungal activity dependence on the (2R,3R) configuration. Key strategies include:
- Chiral chromatography (e.g., using amylose-based columns) to separate (2R,3R) and (2S,3S) diastereomers .
- Dynamic kinetic resolution during epoxidation to favor the desired stereoisomer .
- X-ray crystallography or NOESY NMR to confirm spatial arrangements in ambiguous cases .
Basic: How is this compound utilized in toxicity studies for regulatory submissions?
Methodological Answer:
The diol is used as a reference standard in:
- Genotoxicity assays (Ames test, micronucleus) to assess mutagenic potential of Efinaconazole formulations.
- Metabolic stability studies (e.g., liver microsome assays) to identify cytochrome P450 interactions .
- Dose-response studies in animal models, with LC-MS quantification of plasma concentrations to establish safety margins .
Advanced: How can researchers validate HPLC methods for quantifying trace impurities in this compound batches?
Methodological Answer:
Validation follows ICH Q2(R1) guidelines:
- Specificity : Demonstrate baseline separation of the diol from impurities (e.g., triazole byproducts) using gradient elution (acetonitrile/water with 0.1% TFA) .
- Linearity : Calibration curves (1–150 µg/mL) with R² ≥0.998.
- Accuracy/Precision : Spike impurities at 0.05%, 0.1%, and 0.5% levels; recoveries should be 90–110% with RSD <2% .
- Robustness : Test variations in column temperature (±2°C) and flow rate (±0.1 mL/min) .
Advanced: What mechanistic insights explain the role of this compound in inhibiting fungal 14α-demethylase?
Methodological Answer:
The diol’s triazole moiety binds to the heme iron of fungal CYP51 (14α-demethylase), disrupting ergosterol biosynthesis. Fluorine atoms enhance binding affinity via hydrogen-bond interactions with active-site residues. Molecular docking studies (e.g., using AutoDock Vina) and mutagenesis assays confirm that the (2R,3R) configuration optimizes steric complementarity with the enzyme’s hydrophobic pocket .
Basic: What are the stability considerations for storing this compound reference standards?
Methodological Answer:
- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks for purity loss .
- Prepare fresh solutions in acetonitrile/water (1:1) to avoid solvent-mediated degradation .
Advanced: How can researchers address contradictory data in metabolic pathway studies involving this compound?
Methodological Answer:
Contradictions often arise from species-specific metabolism (e.g., human vs. rodent CYP450 isoforms). Mitigation strategies include:
- Cross-species microsome assays to identify divergent metabolic pathways.
- Stable isotope labeling (e.g., ¹³C-diol) to track metabolite formation via HR-MS .
- Knockout cell lines (e.g., CYP3A4-deficient HepG2) to isolate enzyme-specific contributions .
Basic: What quality control (QC) protocols are mandated for this compound in commercial API production?
Methodological Answer:
QC protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
